molecular formula C28H26BrClN2O5S B2797644 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-oxoacetamide CAS No. 392323-89-6

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-oxoacetamide

Cat. No. B2797644
CAS RN: 392323-89-6
M. Wt: 617.94
InChI Key: GHQKANNUIRJIQQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C28H26BrClN2O5S and its molecular weight is 617.94. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated sulfonamide-derived compounds and their metal complexes for antimicrobial and antifungal activities. These compounds exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains, underscoring their potential as templates for developing new antimicrobial agents (Chohan & Shad, 2011). Another study focused on the synthesis of promising antibacterial and antifungal agents, highlighting compounds with suitable antimicrobial potential and low hemolytic activity, indicating their safety profile for further investigation (Abbasi et al., 2020).

Anticancer Activities

Research into 4-arylsulfonyl-1,3-oxazoles has demonstrated significant anticancer activity against various cancer cell lines, including glioblastoma and lung carcinoma. These findings suggest the potential of these derivatives as lead compounds for antitumor activity, offering a promising avenue for cancer treatment research (Zyabrev et al., 2022).

Enzyme Inhibitory Potential

A study on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties against α-glucosidase and acetylcholinesterase has revealed substantial inhibitory activity. These findings, supported by in silico molecular docking results, indicate the therapeutic potential of these compounds in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Novel Sulfonamide Derivatives

Further studies have explored the synthesis of novel sulfonamide derivatives, examining their antimicrobial activity and quantum calculations. This research underscores the ongoing interest in developing new sulfonamide-based compounds with potential applications in treating microbial infections and their use in computational chemistry for drug design (Fahim & Ismael, 2019).

properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrClN2O5S/c1-17-13-18(2)16-32(15-17)38(36,37)21-10-7-19(8-11-21)26(33)28(35)31-25-12-9-20(29)14-23(25)27(34)22-5-3-4-6-24(22)30/h3-12,14,17-18H,13,15-16H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQKANNUIRJIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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